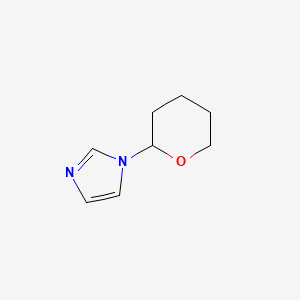

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole

説明

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both imidazole and pyran rings. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

科学的研究の応用

Syntheses and structures of azol-1-yl derivatives of nitronyl and imino nitroxides: Research has shown that derivatives of imidazoles, including those structurally similar to 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole, are significant in the preparation of paramagnetic molecules. These molecules have applications in magnetic materials and spin labeling in chemistry (Tretyakov, Romanenko, & Ovcharenko, 2004).

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase: Research involving imidazole derivatives has demonstrated potential in developing orally active inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory and allergic responses. This indicates a significant application in drug development for inflammatory diseases (Mano et al., 2004).

Development of a new variant of the Migita reaction for carbon−sulfur bond formation: Imidazole derivatives have been used in the development of new synthetic methodologies, like the Migita reaction, for the formation of carbon−sulfur bonds. This has implications in the synthesis of complex molecules, including pharmaceuticals (Norris & Leeman, 2008).

Imidazole and pyrazole-based proton conducting polymers and liquids: Imidazoles have been investigated for their role in the creation of protonic defects and the mobility of protons in polymers and liquids, which has potential applications in electrochemical cells, including fuel cells and secondary batteries (Kreuer et al., 1998).

Imidazopyranotacrines as non-hepatotoxic, selective acetylcholinesterase inhibitors, and antioxidant agents for Alzheimer's disease therapy: Certain imidazole-based compounds have been synthesized and evaluated as potential treatments for Alzheimer's disease. These compounds show promise as acetylcholinesterase inhibitors and antioxidant agents, indicating a significant therapeutic application (Boulebd et al., 2016).

特性

IUPAC Name |

1-(oxan-2-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-6-11-8(3-1)10-5-4-9-7-10/h4-5,7-8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAZJODSQOTFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B599815.png)

![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)